Human sEH Inhibitory Potency: Direct Head-to-Head Superiority Over Example 9
In a direct head-to-head comparison within the same patent series (US20240182406) and identical assay conditions, the target compound (Example 7) inhibits human recombinant sEH with an IC50 of 0.400 nM, representing a 1.5-fold improvement over Example 9, which yields an IC50 of 0.600 nM . Both measurements were obtained using the same fluorescent assay with purified recombinant human sEH protein and the non-fluorescent substrate cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate .
| Evidence Dimension | Human sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.400 nM |
| Comparator Or Baseline | Example 9 (BDBM50591338/CHEMBL5203245, US20240182406): IC50 = 0.600 nM |
| Quantified Difference | 1.5-fold more potent (0.400 vs. 0.600 nM); ΔIC50 = 0.200 nM |
| Conditions | Fluorescent assay; purified recombinant human sEH protein; substrate: non-fluorescent cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate; incubation at 30°C |
Why This Matters
For procurement decisions, this 0.200 nM advantage translates to a compound requiring lower concentration to achieve equivalent target coverage, potentially reducing off-target engagement and material consumption in downstream assays.
- [1] BindingDB Comparison: BDBM50591341 (Target, Example 7) human sEH IC50 = 0.400 nM vs. BDBM50591338 (Example 9) human sEH IC50 = 0.600 nM. Same assay conditions. View Source
- [2] BindingDB Assay Entry for human recombinant sEH fluorescent inhibition assay. Entry IDs: 50016005 (assayid 3) and 12107 (assayid 1). View Source
